Methyl 6-chloro-5-methylpicolinate

Descripción general

Descripción

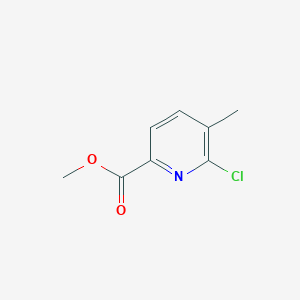

Methyl 6-chloro-5-methylpicolinate is a chemical compound with the molecular formula C8H8ClNO2. It is a derivative of picolinic acid and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a chlorine atom and a methyl group attached to the pyridine ring, which significantly influences its chemical properties and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 6-chloro-5-methylpicolinate can be synthesized through several methods. One common synthetic route involves the reaction of 6-chloro-5-methylpyridine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, leading to the formation of the ester compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 6-chloro-5-methylpicolinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

Substitution: Reagents such as sodium amide or thiourea can be used for substitution reactions, typically under basic conditions.

Reduction: Sodium borohydride in ethanol is commonly used for the reduction of the ester group.

Major Products Formed

Substitution: Depending on the nucleophile used, products such as 6-amino-5-methylpicolinate or 6-thio-5-methylpicolinate can be formed.

Reduction: The reduction of the ester group yields 6-chloro-5-methylpicolinyl alcohol.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl 6-chloro-5-methylpicolinate is widely utilized as an intermediate in the synthesis of numerous organic compounds. Its unique structure allows for various chemical reactions, including:

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or thiols.

- Reduction Reactions : The ester group can be reduced to yield corresponding alcohols.

Table 1: Common Reactions Involving this compound

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Substitution | Sodium amide, thiourea | 6-amino-5-methylpicolinate |

| Reduction | Sodium borohydride | 6-chloro-5-methylpicolinyl alcohol |

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities. Studies have demonstrated its efficacy against various microbial strains and its ability to inhibit cancer cell proliferation.

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial activity of chlorinated picolinate derivatives, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .

Pharmaceutical Development

Therapeutic Agent Exploration

this compound is being investigated for its potential as a therapeutic agent in treating diseases such as Alzheimer's and schizophrenia. Its interaction with cholinergic muscarinic receptors has been particularly noted for enhancing cognitive functions.

Table 2: Potential Therapeutic Applications

| Disease Area | Mechanism of Action | References |

|---|---|---|

| Alzheimer's Disease | Positive allosteric modulation of M1 receptors | |

| Schizophrenia | Modulation of neurotransmitter pathways |

Industrial Applications

Agrochemical Development

The compound is also explored for its utility in agricultural chemistry, particularly as a potential herbicide or pesticide. Its structural properties may confer selective herbicidal activity against certain weed species.

Table 3: Industrial Uses

| Application Type | Description |

|---|---|

| Herbicide | Potential use due to structural properties |

| Specialty Chemicals | Building block for complex molecules |

Mecanismo De Acción

The mechanism of action of methyl 6-chloro-5-methylpicolinate involves its interaction with specific molecular targets. The chlorine and methyl groups on the pyridine ring influence its binding affinity and reactivity with enzymes and receptors. The compound can inhibit certain enzymatic pathways, leading to its biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 5-bromo-6-chloropicolinate

- Methyl 6-chloro-5-nitropicolinate

- Methyl 6-chloro-5-(trifluoromethyl)picolinate

- Methyl 6-chloro-3-methylpicolinate

Uniqueness

Methyl 6-chloro-5-methylpicolinate is unique due to the specific positioning of the chlorine and methyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Actividad Biológica

Methyl 6-chloro-5-methylpicolinate (CAS Number: 178421-22-2) is a chemical compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 185.61 g/mol. Its structure features a pyridine ring with a chlorine atom at the 6-position and a methyl group at the 5-position, which influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Anticancer Potential

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. Its chlorine and methyl substituents enhance binding affinity to various enzymes and receptors, potentially inhibiting key metabolic pathways involved in cell growth and survival.

Enzyme Inhibition Studies

Recent studies have focused on the compound's ability to inhibit certain enzymes critical for cellular metabolism. For example, enzyme kinetic analyses have shown that this compound can act as a competitive inhibitor for enzymes involved in the biosynthesis of nucleotides, which are essential for DNA replication . This inhibition could explain its observed effects on cancer cell proliferation.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antimicrobial potential.

- Cancer Cell Line Studies : In another study, this compound was tested on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. Treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values of 25 µM for MCF-7 cells and 30 µM for HT-29 cells after 48 hours.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| Methyl 5-bromo-6-chloropicolinate | Not specified | Bromine instead of chlorine |

| Methyl 6-chloro-5-nitropicolinate | Not specified | Nitrogen substitution at the 5-position |

| Methyl 6-chloro-3-methylpicolinate | Not specified | Different position of methyl group on pyridine |

Propiedades

IUPAC Name |

methyl 6-chloro-5-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-4-6(8(11)12-2)10-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIHCSRDGRJMTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592798 | |

| Record name | Methyl 6-chloro-5-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178421-22-2 | |

| Record name | Methyl 6-chloro-5-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.